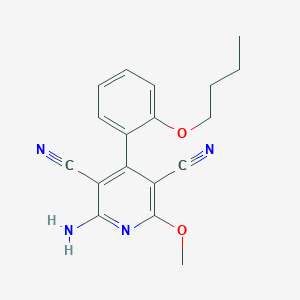![molecular formula C31H33N3S B413980 2-(4-butylphenyl)-6-(4'-pentyl[1,1'-biphenyl]-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B413980.png)
2-(4-butylphenyl)-6-(4'-pentyl[1,1'-biphenyl]-4-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-butylbenzaldehyde with 4’-pentylbiphenyl-4-amine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired imidazo[2,1-b][1,3,4]thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-gravity-assisted antisolvent precipitation processing can be employed to synthesize nanoparticles of the compound, enhancing its solubility and processability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in optoelectronic devices.
Imidazo[2,1-b][1,3,4]thiadiazole–chalcones: Evaluated for their cytotoxic activity against cancer cell lines.
Uniqueness
2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole stands out due to its unique structural features and diverse applications. Its combination of imidazo[2,1-b][1,3,4]thiadiazole core with butyl and pentyl substituents imparts specific chemical and biological properties that make it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C31H33N3S |
|---|---|
Molecular Weight |
479.7g/mol |
IUPAC Name |
2-(4-butylphenyl)-6-[4-(4-pentylphenyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C31H33N3S/c1-3-5-7-9-24-10-14-25(15-11-24)26-18-20-27(21-19-26)29-22-34-31(32-29)35-30(33-34)28-16-12-23(13-17-28)8-6-4-2/h10-22H,3-9H2,1-2H3 |
InChI Key |
YGUSVBKNXCWGGK-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)C5=CC=C(C=C5)CCCC |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)C5=CC=C(C=C5)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B413897.png)

![Ethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B413900.png)
![1-[(2,4-Dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B413901.png)
![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B413902.png)
![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B413903.png)



![Ethyl 4-methyl-2-[(3-phenylpropanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B413908.png)



![3-allyl-5-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413920.png)
